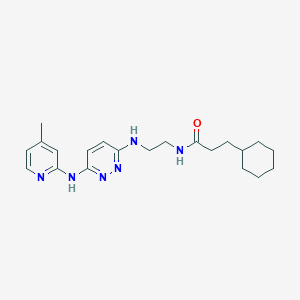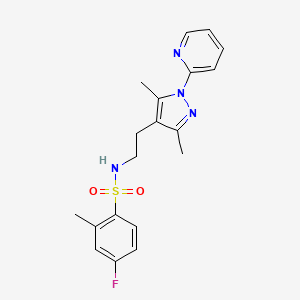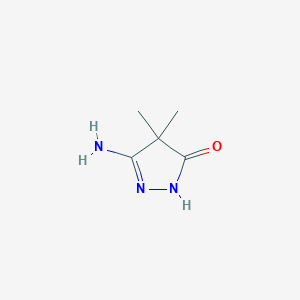![molecular formula C15H20N2O2 B3006365 N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide CAS No. 303777-55-1](/img/structure/B3006365.png)
N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide, also known as HHPQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
作用机制
The mechanism of action of N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide is not fully understood, but it is believed to involve the modulation of several cellular pathways. N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide may also modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
Biochemical and Physiological Effects:
N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to have antioxidant and anti-inflammatory properties, and may protect against oxidative stress and inflammation. N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide has also been shown to improve cognitive function and memory in animal models, and may have potential therapeutic applications for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide is its high purity and yield, which makes it suitable for use in lab experiments. N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide is its limited solubility in aqueous solutions, which may limit its applications in some experiments.
未来方向
There are several future directions for further research on N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide. One area of research is the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another area of research is the optimization of its synthesis method, which may improve its yield and purity. Additionally, further studies are needed to evaluate its potential applications in cancer research and other fields.
合成方法
The synthesis of N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide involves a multi-step process that includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-formylphenylboronic acid to form an intermediate compound. This intermediate is then reacted with 2,3-dihydrofuran to produce N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide. This method has been optimized to yield high purity and high yield of N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide.
科学研究应用
N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in vitro and in vivo, and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide has also been studied for its potential anti-cancer properties, and may have applications in cancer research.
属性
IUPAC Name |
N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)16-17-10-11-6-5-9-19-15(11)12-7-3-4-8-13(12)17/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSKXQHSHTUULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN1CC2CCCOC2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)


![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)



![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)
![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)